[3-(4-Nitrophenyl)-1,2,4-oxadiazol-5-YL]methanamine
Description
[3-(4-Nitrophenyl)-1,2,4-oxadiazol-5-YL]methanamine is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted at position 3 with a 4-nitrophenyl group and at position 5 with a methanamine moiety. The 1,2,4-oxadiazole ring is a five-membered aromatic system containing two nitrogen atoms and one oxygen atom, known for its metabolic stability and role in medicinal chemistry . The methanamine substituent provides a primary amine functional group, enabling hydrogen bonding and derivatization opportunities.
Properties
IUPAC Name |
[3-(4-nitrophenyl)-1,2,4-oxadiazol-5-yl]methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4O3/c10-5-8-11-9(12-16-8)6-1-3-7(4-2-6)13(14)15/h1-4H,5,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEXBMWDORUEZKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NOC(=N2)CN)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of [3-(4-Nitrophenyl)-1,2,4-oxadiazol-5-YL]methanamine typically involves the reaction of 4-nitrobenzonitrile with hydroxylamine to form the corresponding amidoxime. This intermediate is then cyclized with an appropriate acyl chloride to yield the desired 1,2,4-oxadiazole derivative . The reaction conditions often involve refluxing in ethanol or other suitable solvents. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
[3-(4-Nitrophenyl)-1,2,4-oxadiazol-5-YL]methanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group, resulting in different derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other substituents. Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction and oxidizing agents like potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of [3-(4-Nitrophenyl)-1,2,4-oxadiazol-5-YL]methanamine in anticancer therapy. The compound exhibits cytotoxic effects against various cancer cell lines. For instance:
- Case Study : A study demonstrated that derivatives of this compound showed promising results in inhibiting the proliferation of breast cancer cells. The mechanism involved the induction of apoptosis through the activation of caspases and modulation of Bcl-2 family proteins .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties. Research findings indicate that it possesses activity against both Gram-positive and Gram-negative bacteria.
- Case Study : In vitro tests revealed that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, making it a candidate for further development as an antimicrobial agent .
Fluorescent Probes
Due to its unique structural properties, this compound serves as an effective fluorescent probe in biological imaging.
- Application Example : The compound has been utilized in cellular imaging studies to track cellular processes in real-time due to its fluorescent properties. Researchers have successfully employed it to visualize cellular uptake and localization in live cells .
Polymer Chemistry
In polymer science, this compound can be incorporated into polymer matrices to enhance optical properties.
- Case Study : A recent investigation demonstrated that blending this compound with poly(methyl methacrylate) resulted in films with improved light-emitting properties suitable for optoelectronic applications .
Chromatographic Techniques
The compound has been explored as a potential reagent in chromatographic methods for the detection of various analytes.
- Application Example : In high-performance liquid chromatography (HPLC), this compound has been used to enhance the separation efficiency of complex mixtures by acting as a derivatizing agent for amines and phenols .
Spectroscopic Analysis
Additionally, it has been employed in spectroscopic techniques such as UV-visible spectroscopy and fluorescence spectroscopy for quantitative analysis.
Mechanism of Action
The mechanism of action of [3-(4-Nitrophenyl)-1,2,4-oxadiazol-5-YL]methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as antibacterial or antifungal activity . The exact molecular pathways involved depend on the specific application and target organism.
Comparison with Similar Compounds
Key Observations:
- Electronic Effects : The 4-nitrophenyl group significantly lowers the electron density of the oxadiazole ring compared to electron-donating groups (e.g., p-tolyl) or moderate electron-withdrawing groups (e.g., 4-fluorophenyl). This impacts reactivity in cyclization reactions and binding affinity in biological targets .
- Lipophilicity : The octylphenyl derivative (logP ~6.8) is >5-fold more lipophilic than the nitro analogue, highlighting the nitro group’s role in reducing hydrophobicity .
- Amine Modifications : Dimethylation of the methanamine () reduces polarity and may limit solubility in aqueous systems, whereas the primary amine enables salt formation (e.g., hydrochlorides in ) for improved crystallinity .
Spectroscopic and Physicochemical Data
Biological Activity
[3-(4-Nitrophenyl)-1,2,4-oxadiazol-5-YL]methanamine is a compound belonging to the 1,2,4-oxadiazole class, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
- Chemical Formula : C11H12N4O3
- Molecular Weight : 248.24 g/mol
- IUPAC Name : N,N-dimethyl-1-[3-(4-nitrophenyl)-1,2,4-oxadiazol-5-yl]methanamine
- Appearance : Powder
- Storage Temperature : Room Temperature
Antimicrobial Activity
-
Antibacterial Properties :
- Studies have demonstrated that derivatives of 1,2,4-oxadiazoles exhibit significant antibacterial effects against both Gram-positive and Gram-negative bacteria. For example, compounds similar to this compound have shown promising results against Staphylococcus aureus and Escherichia coli with inhibition zones ranging from 18 mm to 24 mm depending on the concentration used .
- Antifungal Properties :
Antiparasitic Activity
Recent studies indicate that compounds in the oxadiazole family can inhibit the growth of protozoan parasites. For instance, a derivative exhibited over 90% inhibition of promastigote viability at a concentration of 200 µM in vitro . This suggests that this compound may be a candidate for further development as an antileishmanial agent.
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an enzyme inhibitor by binding to specific active sites on bacterial or fungal enzymes.
- Gene Expression Modulation : It has been suggested that oxadiazole derivatives can alter gene expression patterns in target organisms, contributing to their antimicrobial effects .
Study on Antimicrobial Efficacy
A study conducted on various oxadiazole derivatives showed that this compound had a lower cytotoxicity towards mammalian cells compared to its antimicrobial efficacy against pathogens. The selectivity index (SI) was calculated to be greater than 5 for certain derivatives, indicating a favorable therapeutic window .
| Compound | IC50 (µM) | Selectivity Index |
|---|---|---|
| This compound | 32.9 | >5 |
| Related Oxadiazole Derivative | 336 | <5 |
In Vivo Studies
In vivo studies involving animal models have shown that derivatives similar to this compound can significantly reduce parasite loads when administered at therapeutic doses. For instance, a study reported a reduction of over 66% in parasite counts after treatment with related compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
